3-[2-(Pyrrolidin-1-yl)ethoxy]aniline - 373824-30-7

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline

Catalog Number: EVT-1612494
CAS Number: 373824-30-7
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-[2-(Pyrrolidin-1-yl)ethoxy]aniline” is a chemical compound . It has a molecular weight of 206.29 . The IUPAC name for this compound is 3-[2-(1-pyrrolidinyl)ethoxy]aniline .

Molecular Structure Analysis

The InChI code for “3-[2-(Pyrrolidin-1-yl)ethoxy]aniline” is 1S/C12H18N2O/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9,13H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“3-[2-(Pyrrolidin-1-yl)ethoxy]aniline” has a molecular weight of 206.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 206.141913202 g/mol . The topological polar surface area is 38.5 Ų . The compound has a heavy atom count of 15 .

Synthesis Analysis
  • Nucleophilic substitution reaction: This method typically involves reacting 3-hydroxyaniline with 2-(pyrrolidin-1-yl)ethanol in the presence of a base. []
  • Multi-step synthesis: This approach involves a series of reactions, often starting from commercially available materials like 3-nitrophenol. These steps may include protection and deprotection of functional groups, reduction reactions, and alkylation reactions. [, , ]
Chemical Reactions Analysis

Drug Discovery and Development

7.1.1 Janus Kinase (JAK) Inhibitors:

Researchers have utilized 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline as a starting point for developing macrocyclic inhibitors of JAK2 and FLT3 kinases. [, ] These enzymes play a critical role in cell signaling pathways involved in various diseases, including myelofibrosis and rheumatoid arthritis. By selectively inhibiting these kinases, researchers aim to develop effective therapies for these conditions. One example is SB1518 (pacritinib), a potent JAK2/FLT3 inhibitor that demonstrated promising results in clinical trials for myelofibrosis. [] Further optimization of this compound led to the discovery of SB1578, a highly soluble and orally bioavailable JAK2 inhibitor currently under investigation for treating rheumatoid arthritis. []

7.1.2 Src Kinase Inhibitors:

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline has also served as a key building block for developing Src kinase inhibitors. [, , ] Src kinases are a family of non-receptor tyrosine kinases involved in cell growth, proliferation, and survival. Overexpression or dysregulation of these enzymes is implicated in various cancers, making them attractive targets for anticancer drug development. TG100435, a multitargeted Src kinase inhibitor, was synthesized using 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline as a starting material. [] This compound showed potent inhibitory activity against various Src family kinases and demonstrated promising antitumor activity in preclinical studies.

7.1.3 Histamine H3 Receptor Antagonists:

Researchers have explored the potential of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline-derived compounds as histamine H3 receptor antagonists. [, ] These receptors play a role in regulating histamine release in the central nervous system and are implicated in various neurological and psychiatric disorders. Compounds targeting H3 receptors are being investigated for treating conditions such as cognitive impairment, ADHD, and sleep disorders.

7.1.4 αvβ6 Integrin Inhibitors:

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline has been incorporated into the design of αvβ6 integrin inhibitors. [, ] αvβ6 integrin is a cell surface receptor overexpressed in various cancers and plays a role in tumor progression, angiogenesis, and metastasis. Compounds that selectively inhibit this integrin are being investigated as potential anticancer agents.

7.1.5 Monoacylglycerol Lipase (MAGL) Imaging Agents:

Researchers have explored the use of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline as a scaffold for developing positron emission tomography (PET) imaging agents targeting MAGL. [] MAGL is an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). PET imaging of MAGL could be valuable for studying endocannabinoid signaling in vivo and for evaluating the efficacy of MAGL inhibitors as potential therapeutics for various neurological and psychiatric disorders.

Material Science

7.2.1 Coordination Polymers:

The presence of nitrogen donor atoms within the structure of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline and its derivatives allows for their use in constructing coordination polymers. [, ] These materials, formed through the self-assembly of metal ions and organic ligands, hold promise in various applications, including catalysis, gas storage, and sensing.

Applications

Researchers have explored the anticonvulsant and antinociceptive activities of compounds derived from 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline. [, ] While these investigations are preliminary, they highlight the potential of this scaffold for developing therapies targeting the central nervous system.

(9E)-15-(2-(Pyrrolidin-1-yl)ethoxy)-7,12,25-trioxa-19,21,24-triaza-tetracyclo[18.3.1.1(2,5).1(14,18)]hexacosa-1(24),2,4,9,14(26),15,17,20,22-nonaene (SB1578)

Compound Description: SB1578 is a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) []. It is a macrocyclic molecule designed to treat rheumatoid arthritis (RA) and other autoimmune diseases []. SB1578 demonstrated oral efficacy in a murine collagen-induced arthritis model, highlighting its potential for treating inflammatory disorders [].

11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518)

Compound Description: SB1518, also known as pacritinib, is a potent inhibitor of JAK2 and FLT3, exhibiting efficacy in treating myelofibrosis (MF) and lymphoma []. The compound displays selectivity for JAK2 and FLT3 over other JAK family members (JAK1 and JAK3) []. SB1518 is a macrocyclic molecule with promising clinical results for MF and lymphoma treatment [].

Relevance: SB1518, similar to SB1578, shares the 2-(pyrrolidin-1-yl)ethoxy substituent with 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline [, , ]. This common structural feature points to a potential role in influencing the molecules' biological activities or binding properties, despite their differing core structures and therapeutic applications.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor, demonstrating notable activity against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases [, ]. The compound exhibits good oral bioavailability and undergoes metabolic conversion to its active N-oxide metabolite, TG100855 [].

Relevance: TG100435 shares the entire 2-(pyrrolidin-1-yl)ethoxyphenyl moiety with 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline []. This significant structural overlap suggests a potential influence of this moiety on the compounds' interactions with biological targets and their pharmacological profiles, even though their core structures and specific targets differ.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: TG100855 is the primary metabolite of TG100435, generated via N-oxidation of the pyrrolidine ring by flavin-containing monooxygenases (FMOs) [, ]. This metabolite exhibits significantly higher potency (2-9 times) than the parent compound, TG100435, against various tyrosine kinases []. Interestingly, TG100855 can undergo retroreduction back to TG100435 via cytochrome P450 reductase, suggesting a potential cyclic metabolic pathway for these compounds [].

Relevance: TG100855 showcases a direct structural modification of the 2-(pyrrolidin-1-yl)ethoxy motif present in 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline, with the introduction of an N-oxide group []. This modification significantly enhances the biological activity of TG100855 compared to its parent compound, highlighting the potential for manipulating this structural motif to modulate biological activity.

4-(3-(Methylamino)-1-phenylpropyl)-6-(2-(pyrrolidin-1-yl)ethoxy)naphthalen-1-ol

Compound Description: This compound is a dual inhibitor of the histamine H3 receptor and the norepinephrine transporter []. It exhibited efficacy in a rat model of osteoarthritic pain, suggesting potential therapeutic applications for pain management [].

Relevance: This compound, like 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline, contains the 2-(pyrrolidin-1-yl)ethoxy group []. This shared structural element suggests that both molecules might exhibit some similarities in their binding affinities or pharmacological activities, even though their core structures and specific targets are distinct.

9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1, 2-c]quinolin-11-one (BPIQ)

Compound Description: BPIQ is a quinoline derivative with potent inhibitory activity against several cancer cell lines, including liver cancer cells []. It induces apoptosis and modulates endoplasmic reticulum (ER) stress in these cells, highlighting its potential as a chemotherapeutic or chemopreventive agent for hepatocellular carcinoma [].

Relevance: BPIQ stands out due to the presence of three 2-(pyrrolidin-1-yl)ethoxy groups within its structure, a motif also found in 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline []. While their core structures differ, this shared structural feature hints at a possible commonality in their binding modes or interactions with biological systems. The presence of multiple 2-(pyrrolidin-1-yl)ethoxy groups in BPIQ further suggests the potential importance of this motif in its anticancer activity.

tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate

Compound Description: This compound serves as a key intermediate in the synthesis of PRO1, a PROTAC molecule designed to target the mechanistic target of rapamycin (mTOR) [, ]. PROTACs, or proteolysis-targeting chimeras, represent a novel therapeutic strategy for targeted protein degradation [].

Relevance: While this intermediate molecule doesn't directly share the 2-(pyrrolidin-1-yl)ethoxy group with 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline, it's worth noting due to the presence of a similar ethoxy linker connected to a pyrimidine ring []. This structural similarity highlights a general trend in utilizing such linkers for connecting pharmacophores or modifying physicochemical properties in medicinal chemistry, even though the specific heterocyclic cores and overall activities of these compounds differ significantly.

Properties

CAS Number

373824-30-7

Product Name

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)aniline

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9,13H2

InChI Key

YJDXLUSVVAGFFS-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)N

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.